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Compound of Interest

Compound Name: R4K1

Cat. No.: B15544584 Get Quote

This technical guide provides an in-depth overview of the in vitro potency of R4K1, a cell-

permeable stapled peptide inhibitor. The document is intended for researchers, scientists, and

drug development professionals working on novel therapeutics targeting protein-protein

interactions. It details the quantitative potency, experimental methodologies, and the underlying

signaling pathway of the R4K1 inhibitor.

Executive Summary
R4K1 is a synthetic stapled peptide designed to inhibit the interaction between the estrogen

receptor (ER) and its coactivators.[1] It demonstrates high in vitro potency with low nanomolar

activity.[1] This guide summarizes the key quantitative data, provides detailed experimental

protocols for the assays used to determine its potency, and visualizes the relevant biological

pathways and experimental workflows. The data presented herein establishes R4K1 as a

significant proof-of-concept for developing cell-permeable stapled peptide inhibitors targeting

the ER/coactivator interface.[1]

Quantitative Potency of R4K1
The in vitro potency of R4K1 has been determined through biochemical assays that measure

its binding affinity to the estrogen receptor α (ERα) and its ability to inhibit the formation of the

ERα/coactivator complex. The key quantitative metrics are summarized in the table below.
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Parameter Value Assay Method Target Protein Binding Partner

IC50 5.1 nM

Time-Resolved

Förster

Resonance

Energy Transfer

(TR-FRET)

Estrogen

Receptor α

(ERα) Ligand-

Binding Domain

Steroid Receptor

Coactivator 2

(SRC2) fragment

Kd 19 nM

Surface Plasmon

Resonance

(SPR)

Estrogen

Receptor α

(ERα) Ligand-

Binding Domain

R4K1 Peptide

Experimental Protocols
The following sections detail the methodologies employed to ascertain the in vitro potency of

R4K1.

Time-Resolved Förster Resonance Energy Transfer (TR-
FRET) Assay
This assay was utilized to measure the ability of R4K1 to inhibit the interaction between the

ERα ligand-binding domain and a fragment of the steroid receptor coactivator (SRC).[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of R4K1 for the

ERα/SRC interaction.

Materials:

Terbium-labeled ERα ligand-binding domain (TR-FRET donor)

Fluorescein-labeled SRC fragment (TR-FRET acceptor)

R4K1 peptide at various concentrations

Assay buffer

Microplate reader capable of TR-FRET measurements
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Procedure:

The terbium-labeled ERα ligand-binding domain and the fluorescein-labeled SRC fragment

are prepared in the assay buffer.

A dilution series of the R4K1 inhibitor is prepared.

The donor, acceptor, and inhibitor are added to the wells of a microplate. A control group

without the inhibitor is also included.

The reaction mixture is incubated to allow for complex formation and inhibitor binding.

The TR-FRET signal is measured using a microplate reader. The excitation of the terbium

donor leads to energy transfer to the fluorescein acceptor when they are in close proximity

(i.e., when the ERα/SRC complex is formed).

The ratio of the fluorescent emissions of the acceptor (fluorescein) and the donor (terbium) is

calculated.

The IC50 value is determined by plotting the emission ratio against the logarithm of the

inhibitor concentration and fitting the data to a dose-response curve. A decrease in the FRET

signal indicates inhibition of the ERα/SRC interaction.[1]

Surface Plasmon Resonance (SPR) Assay
This assay was employed to measure the direct binding affinity and dissociation constant (Kd)

of R4K1 to the ERα ligand-binding domain.[1]

Objective: To determine the dissociation constant (Kd) of R4K1 for ERα.

Materials:

ERα ligand-binding domain

CM5 sensor chip

R4K1 peptide at various concentrations
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SPR instrument

Running buffer

Procedure:

The ERα ligand-binding domain is immobilized onto the surface of a CM5 sensor chip.

A series of R4K1 solutions with varying concentrations are prepared in the running buffer.

The R4K1 solutions are injected sequentially over the sensor chip surface, allowing for

association with the immobilized ERα.

Following the association phase, the running buffer is flowed over the chip to monitor the

dissociation of the R4K1 peptide from the ERα.

The binding events are detected by the SPR instrument as changes in the refractive index at

the sensor surface, which are proportional to the mass of the bound analyte.

The association and dissociation rate constants are determined from the sensorgrams.

The dissociation constant (Kd) is calculated as the ratio of the dissociation rate constant to

the association rate constant.[1]

Signaling Pathway and Experimental Workflow
Visualizations
The following diagrams illustrate the targeted signaling pathway and a typical experimental

workflow for assessing the potency of the R4K1 inhibitor.
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Assay Preparation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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